6-Chloro-7-methylquinoline
Overview
Description
6-Chloro-7-methylquinoline is a heterocyclic aromatic organic compound. It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes.
Mechanism of Action
Target of Action
6-Chloro-7-methylquinoline, a derivative of quinoline, is known to have a wide range of biological activities . Quinoline derivatives are utilized in various areas of medicine and are present in numerous biological compounds . They are known to exhibit antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV activities .
Mode of Action
Quinolines, in general, are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the DNA structure and function.
Pharmacokinetics
Quinoline derivatives are generally known for their good antimicrobial activity and are used extensively in the treatment of various infections . This suggests that they likely have favorable ADME properties that contribute to their bioavailability and therapeutic efficacy.
Result of Action
Given its potential antimicrobial and anticancer activities, it can be inferred that the compound may lead to cell death or growth inhibition in target cells .
Biochemical Analysis
Biochemical Properties
It is known that quinoline, the parent compound of 6-Chloro-7-methylquinoline, interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Some quinoline derivatives have demonstrated potent antiproliferative activity against cancer cells
Molecular Mechanism
Quinoline and its derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . Whether this compound shares this mechanism of action is yet to be determined.
Temporal Effects in Laboratory Settings
The compound is stable and can be stored at -20° C
Metabolic Pathways
Quinoline and its derivatives are metabolized through various pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-methylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Additionally, microwave-assisted synthesis has gained popularity due to its ability to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-7-methylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenation often uses chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives
Scientific Research Applications
6-Chloro-7-methylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a fluorescent probe in biochemical assays.
Medicine: This compound is investigated for its potential as an antimicrobial, antimalarial, and anticancer agent.
Industry: It is utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Quinoline: The parent compound of 6-Chloro-7-methylquinoline, known for its antimalarial properties.
8-Hydroxyquinoline: Used as a chelating agent and in medicinal applications.
2-Methylquinoline: Similar in structure but lacks the chlorine substituent, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and potential biological activity. These substituents can significantly alter the compound’s electronic properties, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
6-chloro-7-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRLXILGYDMNCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403942 | |
Record name | 6-chloro-7-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86984-27-2 | |
Record name | 6-chloro-7-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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